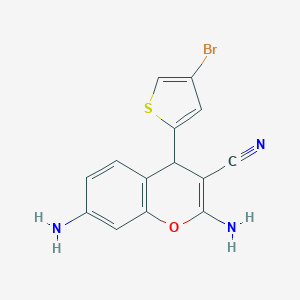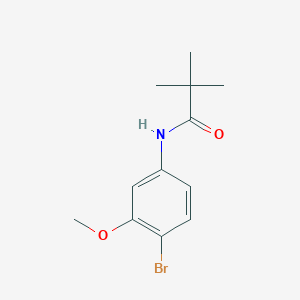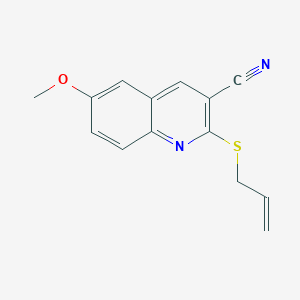
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile, also known as BR-DIM-1, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. This compound belongs to the family of chromene derivatives, which have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile exerts its anticancer activity by targeting multiple signaling pathways involved in cancer progression. It activates the p53 pathway, which is a tumor suppressor protein that regulates cell cycle arrest and apoptosis. It also inhibits the NF-κB pathway, which is a transcription factor that promotes inflammation and cell survival. Additionally, 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been shown to have minimal toxicity to normal cells, indicating its selectivity towards cancer cells. It has also been reported to have anti-inflammatory and antioxidant properties. Furthermore, 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile is its high potency and selectivity towards cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile in vivo.
Direcciones Futuras
There are several future directions for the research on 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile. One of the areas of interest is to investigate the synergistic effects of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore the potential of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile as a therapeutic agent for other diseases, such as inflammation and microbial infections. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile.
Métodos De Síntesis
The synthesis of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(4-bromo-2-thienyl)-3-cyano-4H-chromene with hydrazine hydrate in the presence of ethanol and acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to yield the final product. The yield of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile obtained by this method is around 70%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. The mechanism of action of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C14H10BrN3OS |
Peso molecular |
348.22 g/mol |
Nombre IUPAC |
2,7-diamino-4-(4-bromothiophen-2-yl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C14H10BrN3OS/c15-7-3-12(20-6-7)13-9-2-1-8(17)4-11(9)19-14(18)10(13)5-16/h1-4,6,13H,17-18H2 |
Clave InChI |
ZZAJVZYTQGIFTB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=CC(=CS3)Br)C#N)N |
SMILES canónico |
C1=CC2=C(C=C1N)OC(=C(C2C3=CC(=CS3)Br)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)

![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)



![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)